N-[(E)-(4-bromophenyl)methylidene]-2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
(E)-1-(4-BROMOPHENYL)-N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE is a complex organic compound that features a bromophenyl group and a dichlorophenyl group attached to an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-BROMOPHENYL)-N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, dichlorobenzene, and various catalysts to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-BROMOPHENYL)-N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromophenyl and dichlorophenyl groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .
Scientific Research Applications
(E)-1-(4-BROMOPHENYL)-N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-(4-BROMOPHENYL)-N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Shares the dichlorophenyl group but differs in the overall structure.
Heparinoid: Similar in terms of complex structure but differs in functional groups and applications
Uniqueness
(E)-1-(4-BROMOPHENYL)-N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE is unique due to its combination of bromophenyl and dichlorophenyl groups attached to an imidazo[1,2-a]pyridine core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C20H12BrCl2N3 |
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Molecular Weight |
445.1 g/mol |
IUPAC Name |
(E)-1-(4-bromophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine |
InChI |
InChI=1S/C20H12BrCl2N3/c21-14-6-4-13(5-7-14)12-24-20-19(16-9-8-15(22)11-17(16)23)25-18-3-1-2-10-26(18)20/h1-12H/b24-12+ |
InChI Key |
KHJGHRNLYRYWAU-WYMPLXKRSA-N |
Isomeric SMILES |
C1=CC2=NC(=C(N2C=C1)/N=C/C3=CC=C(C=C3)Br)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)N=CC3=CC=C(C=C3)Br)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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